6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of treatments for infectious diseases such as tuberculosis .
Preparation Methods
The synthesis of 6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method includes the use of bromoacetophenones, which undergoes initial alkylation followed by intramolecular condensation . Industrial production methods often employ eco-friendly techniques to minimize environmental impact, such as metal-free direct synthesis protocols .
Chemical Reactions Analysis
6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the chloro or fluoro positions, using reagents such as halides or organometallic compounds.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine has a broad spectrum of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogenic organisms. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
These compounds share similar structural features but differ in their substitution patterns and biological activities. The unique combination of chloro and difluorophenyl groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C13H7ClF2N2 |
---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
6-chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7ClF2N2/c14-8-4-5-12-17-11(7-18(12)6-8)13-9(15)2-1-3-10(13)16/h1-7H |
InChI Key |
FFFPCLKYMIFFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
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